3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-yl-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJRHAMOEYRTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=S)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Thiophen 2 Yl 1,2,4 Oxadiazole 5 Thiol and Analogues
Historical Perspectives and Evolution of 1,2,4-Oxadiazole (B8745197) Synthesis
The 1,2,4-oxadiazole nucleus was first synthesized by Tiemann and Krüger in 1884. nih.gov Since its discovery, synthetic approaches have evolved significantly, but they are largely dominated by two classical and versatile strategies.
The most widely applied method is the condensation of an amidoxime (B1450833) with a carboxylic acid or its derivatives (such as acyl chlorides or anhydrides), followed by a cyclodehydration step. researchgate.net This pathway can be considered a [4+1] atom approach, where four atoms (C, N, N, O) are provided by the amidoxime precursor and the final carbon atom (at the 5-position) is supplied by the acylating agent. A key advantage of this route is that the substituent of the starting nitrile used to make the amidoxime becomes fixed at the 3-position of the final oxadiazole ring. researchgate.net
The second major historical route involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.gov This [3+2] cycloaddition is also fundamental but can present challenges. The reactivity of the nitrile's triple bond can be low, and the unstable nitrile oxide intermediate can dimerize to form furoxan byproducts, complicating purification and reducing yields. nih.gov
Over the decades, these foundational methods have been refined through the development of new reagents, catalysts, and reaction conditions to improve efficiency, yield, and substrate scope.
Direct Cyclization Approaches to 1,2,4-Oxadiazole-5-thiols
The synthesis of 1,2,4-oxadiazoles featuring a thiol or thione group at the 5-position requires specific reagents capable of introducing a thiocarbonyl (C=S) group. The target compound exists in a thiol-thione tautomeric equilibrium, with the thione form often being more stable. While the synthesis of the isomeric 1,3,4-oxadiazole-2-thiols is common, methods for the 1,2,4-oxadiazole-5-thiol variant have been less frequently reported. bohrium.com
A novel and highly effective direct approach for the synthesis of 3-substituted-1,2,4-oxadiazole-5(4H)-thiones involves the reaction of amidoximes with carbon disulfide (CS2). bohrium.com CS2 serves as an inexpensive and efficient source for the required C=S moiety. bohrium.com This reaction is successfully carried out under "super basic" conditions, utilizing a potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (B87167) (DMSO) system at a moderately elevated temperature (e.g., 40°C). bohrium.com
The use of KOH was found to be critical, as other bases like sodium hydroxide or sodium carbonate did not produce favorable results. bohrium.com This method has a broad substrate scope, providing good to excellent yields for various amidoximes, particularly those bearing electron-withdrawing groups. bohrium.com This one-pot procedure represents a significant advancement for synthesizing the 1,2,4-oxadiazole-5-thione core structure. bohrium.comresearchgate.net
In the context of the amidoxime-based synthesis of 1,2,4-oxadiazoles, the substituent at the 3-position of the heterocyclic ring is predetermined by the choice of the starting amidoxime. To synthesize the target compound, 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, it is essential to begin with thiophene-2-carboxamidoxime .
This key precursor is typically prepared via the standard conversion of a nitrile. The synthesis involves the reaction of thiophene-2-carbonitrile with hydroxylamine, often in the presence of a base. nih.gov This well-established transformation provides the necessary N-hydroxy-imidamide functionality of the amidoxime, which is primed for subsequent cyclization. The use of thiophene-2-carboxamidoxime ensures that the thiophene (B33073) ring is correctly positioned at C3 of the final 1,2,4-oxadiazole product. researchgate.net
Multi-Step Synthetic Strategies for Thiophene-Substituted Oxadiazole Scaffolds
While direct, one-pot syntheses are often preferred for their efficiency, multi-step strategies provide greater control and may be necessary for complex substrates. The synthesis of 1,2,4-oxadiazoles can be broken down into discrete steps, such as the formation of an intermediate followed by a separate cyclization reaction.
The reaction between thiophene-2-carboxamidoxime and carbon disulfide, although performed in a single pot, proceeds via a multi-step mechanism involving the formation and subsequent cyclization of a linear intermediate. bohrium.com The process can be described as follows:
Condensation: In the presence of a strong base (KOH), the amidoxime nucleophilically attacks the carbon disulfide molecule. This initial condensation likely forms a potassium dithiocarbamate-like salt intermediate.
Cyclization: This intermediate then undergoes an intramolecular cyclodehydration (or cyclodesulfurization) reaction. The hydroxyl group of the original amidoxime attacks the thiocarbonyl group, leading to ring closure and elimination of a molecule (such as H₂S or water, depending on the precise pathway) to yield the stable 1,2,4-oxadiazole-5-thione ring.
This mechanistic view aligns with the classic multi-step approach for standard 1,2,4-oxadiazoles, where an O-acylamidoxime is first formed from an amidoxime and an acyl chloride, and this stable intermediate is then isolated before being heated to induce cyclodehydration. nih.gov The one-pot CS2 method streamlines this process by generating and cyclizing the thiolated precursor in situ. bohrium.com
Catalytic Methods and Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions and employing catalysts are crucial for achieving high yields and selectivity in 1,2,4-oxadiazole synthesis. Research has focused on various aspects, including the use of activating agents, catalysts, and non-conventional energy sources.
For the standard synthesis involving amidoximes and carboxylic acids, coupling reagents such as carbonyldiimidazole (CDI), TBTU, and T3P are used to activate the carboxylic acid, facilitating the initial acylation step. nih.govmdpi.com
Catalytic systems have also been developed to promote the cyclization. For instance, PTSA-ZnCl₂ has been reported as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Other catalytic approaches include copper-catalyzed cascade reactions and oxidative cyclizations using reagents like PhI(OAc)₂ (PIDA) or N-Bromosuccinimide (NBS). mdpi.com
Reaction conditions have been a major focus of optimization. The use of aprotic bipolar solvents like DMSO, often in the presence of an inorganic base (e.g., KOH or NaOH), has been shown to be highly effective for one-pot syntheses at room temperature, profoundly simplifying the procedure. mdpi.com Furthermore, microwave irradiation has been successfully employed to accelerate the reaction, reducing synthesis times from hours to minutes while achieving good yields. nih.gov For specialized applications, syntheses have even been adapted to continuous microreactor sequences, allowing for rapid and automated production. nih.gov
The table below summarizes various optimized and catalytic methods applicable to the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
| Method/Catalyst | Reactants | Conditions | Key Advantages | Yield Range |
|---|---|---|---|---|
| KOH / DMSO | Amidoxime + Carbon Disulfide | 40°C | Direct synthesis of 5-thiones, one-pot, good scope. bohrium.com | Good to Excellent bohrium.com |
| PTSA-ZnCl₂ | Amidoxime + Nitrile | - | Efficient and mild catalysis. organic-chemistry.org | - |
| NaOH / DMSO | Amidoxime + Carboxylic Acid/Ester | Room Temperature | One-pot, simplified procedure, highly efficient. mdpi.com | - |
| Microwave Irradiation (MWI) | Amidoxime + Acyl Chloride/Ester | NH₄F/Al₂O₃ or K₂CO₃ | Extremely short reaction times. nih.gov | Good nih.gov |
| Copper-Catalysis | Amidine + Methylarene | Mild Conditions | Oxidative cascade reaction. mdpi.com | Moderate to Good mdpi.com |
| Continuous Microreactor | Nitrile + Hydroxylamine + Acyl Chloride | DMF or DMA, 120-150°C | Rapid, automated, multi-step synthesis in one sequence. nih.gov | 21-45% nih.gov |
Principles of Green Chemistry in the Synthesis of Oxadiazole Thiol Derivatives
The growing emphasis on sustainable development in the chemical and pharmaceutical industries has propelled the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including oxadiazole thiol derivatives. jusst.orgresearchgate.net Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of this compound and its analogues aims to create more environmentally benign, efficient, and economically viable manufacturing routes. researchgate.net
The core principles of green chemistry provide a framework for improving the sustainability of synthetic protocols for oxadiazole thiols. These principles address various aspects of a chemical reaction, from the choice of starting materials to the energy source used to drive the reaction.
Table 1: The 12 Principles of Green Chemistry and Their Application in Oxadiazole Thiol Synthesis
| Principle | Application in the Synthesis of Oxadiazole Thiol Derivatives |
|---|---|
| 1. Prevention | Designing synthetic routes that minimize the formation of byproducts and waste from the outset. |
| 2. Atom Economy | Maximizing the incorporation of all atoms from the reactants into the final this compound product. |
| 3. Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents like thiophosgene, a common but hazardous reactant in the synthesis of related thiones. researchgate.net |
| 4. Designing Safer Chemicals | Developing analogues with improved therapeutic profiles and reduced toxicity. |
| 5. Safer Solvents and Auxiliaries | Replacing hazardous organic solvents (e.g., chloroform, DMF) with greener alternatives like water or ethanol, or employing solvent-free conditions. mdpi.commdpi.com |
| 6. Design for Energy Efficiency | Utilizing energy-efficient techniques such as microwave irradiation or ultrasound, which significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov |
| 7. Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the thiophene or oxadiazole core where feasible. |
| 8. Reduce Derivatives | Minimizing the use of protecting groups and other temporary modifications to simplify the synthetic process and reduce waste. |
| 9. Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. This includes the use of reusable solid catalysts. researchgate.net |
| 10. Design for Degradation | Designing molecules that can break down into innocuous products in the environment after their intended use. |
| 11. Real-time Analysis | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |
| 12. Inherently Safer Chemistry | Choosing reactants and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires. |
A significant advancement in the green synthesis of oxadiazoles (B1248032) is the use of alternative energy sources. Microwave-assisted organic synthesis has emerged as a powerful tool, offering rapid, efficient, and clean reaction conditions. jusst.org This technique can dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govmdpi.com For instance, the cyclization step to form the oxadiazole ring, which might require prolonged heating under conventional methods, can often be completed in a fraction of the time using microwave irradiation. nih.govmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,3,4-Oxadiazole (B1194373) Formation
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 12 hours | Moderate | Reflux | nih.gov |
| Microwave Irradiation | 25 minutes | Good to Excellent | Solvent-free | nih.gov |
Ultrasound-mediated synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, a class of compounds structurally related to the target molecule. nih.gov A key advantage of this approach is its ability to facilitate reactions under low-solvent or solvent-free conditions, and often without the need for acid or base catalysts, thereby significantly reducing chemical waste and simplifying purification processes. nih.gov
The principle of using safer solvents is also paramount. Traditional syntheses of thiophene-containing heterocycles often employ solvents like dimethylformamide (DMF), chloroform, or xylene, which pose environmental and health risks. mdpi.com Green chemistry encourages the substitution of these with benign alternatives such as water or ethanol, or ideally, conducting reactions under solvent-free conditions. mdpi.com Grinding techniques, where reactants are mixed in the absence of a solvent, represent a simple and effective solvent-free approach that aligns with green chemistry principles. researchgate.netmdpi.com
Furthermore, developing transition-metal-free synthetic routes is a key area of research. A novel method for synthesizing 1,2,4-oxadiazoles utilizes benzyl (B1604629) thiols as both reactants and organo-catalysts, facilitating the reaction under mild, oxidant-free conditions. rsc.org This strategy enhances the atom economy and avoids the environmental burden associated with heavy metal catalysts.
By integrating these principles—such as leveraging microwave and ultrasound technologies, minimizing solvent use, and avoiding hazardous reagents—the synthesis of this compound and its derivatives can be made substantially more sustainable and environmentally responsible. researchgate.netnih.gov
Comprehensive Spectroscopic and Structural Characterization
Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectral Analysis and Signal Assignment
Specific ¹H NMR data for 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol could not be located. For the related 1,3,4-oxadiazole (B1194373) isomer and its derivatives, proton signals for the thiophene (B33073) ring are typically observed as multiplets or doublets in the aromatic region (approximately 6.8-7.8 ppm). nih.govnih.govresearchgate.net However, the chemical shifts for the target compound would differ due to the different electronic environment of the 1,2,4-oxadiazole (B8745197) ring.
Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation
Specific ¹³C NMR data for this compound is unavailable. In derivatives of the 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione isomer, the carbon atoms of the oxadiazole ring typically appear at distinct chemical shifts, with the C=S carbon resonating far downfield (around 177 ppm) and the C=N carbon appearing around 155 ppm. nih.govresearchgate.net The carbons of the thiophene ring and any attached aromatic groups resonate between approximately 115 and 152 ppm. nih.govresearchgate.net The exact values for the requested 1,2,4-oxadiazole isomer would vary.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Detailed IR spectral data for this compound is not present in the search results. Generally, for related thiol-containing heterocyclic compounds, the IR spectra would be expected to show characteristic absorption bands. These include bands for N-H stretching (around 3100-3360 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=S stretching (around 1250-1270 cm⁻¹), indicating the presence of the thiol-thione tautomerism common in such structures. mdpi.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways
No mass spectrometry data specifically for this compound was found. Mass spectrometry would be used to confirm the molecular weight and elemental composition. The fragmentation pathways would likely involve the cleavage of the oxadiazole and thiophene rings.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS data for the target compound is not available. This technique would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For a related derivative, N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide (C₁₂H₉N₃O₃S), the exact mass was reported as 275.03646233 g/mol . smolecule.com
X-ray Crystallography for Solid-State Structure Determination
No X-ray crystallography studies for this compound were found in the search results. Such a study would definitively confirm the molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. Studies on derivatives of the 1,3,4-oxadiazole isomer have been conducted, revealing details about their crystal packing and planarity. nih.govnih.govresearchgate.net
Advanced Computational and Theoretical Investigations
Quantum Chemical Studies: Electronic Structure and Reactivity
Quantum chemical studies are fundamental in determining the electronic properties and predicting the chemical reactivity of molecules. For derivatives of 1,2,4-oxadiazole (B8745197) and thiophene (B33073), these methods have been instrumental in understanding their behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to determine optimized molecular geometry, vibrational frequencies, and various electronic parameters in the ground state. For heterocyclic compounds containing thiophene and oxadiazole rings, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G or cc-pVDZ, provide critical data on bond lengths, bond angles, and dihedral angles. researchgate.net
Theoretical vibrational analysis via DFT helps in the assignment of experimental FT-IR and Raman spectra. For instance, in related thiophene-containing triazole structures, C-H stretching vibrations for the thiophene ring are calculated in the range of 3030–3250 cm⁻¹, while C=N stretching vibrations in the five-membered heterocycle are observed around 1458 cm⁻¹. These theoretical calculations are vital for confirming the molecular structure derived from synthesis.
Frontier Molecular Orbital (FMO) theory is pivotal for predicting the reactivity of a molecule. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of how a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netsemanticscholar.org
The analysis of FMOs provides insights into charge transfer mechanisms within the molecule. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Such parameters are invaluable for predicting the molecule's behavior in chemical reactions and its potential as a corrosion inhibitor or in electronic applications. researchgate.net
Table 1: Representative Quantum Chemical Parameters for Thiophene-Heterocycle Systems Data is illustrative and based on values reported for structurally similar compounds.
| Parameter | Symbol | Typical Value Range | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.0 to -7.0 eV | Electron-donating capacity |
| LUMO Energy | ELUMO | -1.5 to -2.5 eV | Electron-accepting capacity |
| Energy Gap | ΔE | 4.0 to 5.0 eV | Chemical stability and reactivity |
| Electronegativity | χ | 3.5 to 4.5 eV | Ability to attract electrons |
| Chemical Hardness | η | 2.0 to 2.5 eV | Resistance to change in electron configuration |
| Electrophilicity Index | ω | 2.5 to 4.0 eV | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen, nitrogen, and sulfur.
Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms.
Green regions represent neutral or zero potential.
For a molecule like 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxadiazole ring and the sulfur atom of the thiol group, identifying them as nucleophilic centers. Conversely, the hydrogen atom of the thiol group would exhibit a positive potential (blue), marking it as an electrophilic site. researchgate.netresearchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Thiophene-containing heterocycles have been investigated as inhibitors for various enzymes. For instance, derivatives of 5-(Thiophen-2-yl)-1,3,4-thiadiazole have been docked into the active site of dihydrofolate reductase (DHFR), an enzyme targeted in cancer therapy. nih.govnih.gov
Docking studies reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site. The results are often quantified by a docking score, which estimates the binding affinity. Lower (more negative) scores generally indicate stronger binding. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for Analogous Thiophene-Heterocycle Inhibitors This table presents hypothetical yet representative data based on published studies of similar compounds targeting enzymes like DHFR.
| Target Enzyme | PDB ID | Analogous Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | 3NU0 | Thiophene-thiadiazole analog | -8.5 | Ser59, Arg70 | Hydrogen Bond |
| Topoisomerase I | 1T8I | Thiophene-oxadiazole analog | -7.9 | Asn352, Arg364 | Hydrogen Bond |
| Dihydrofolate Reductase (DHFR) | 3NU0 | Thiophene-thiadiazole analog | -8.1 | Ile60, Phe34 | Hydrophobic |
| Topoisomerase I | 1T8I | Thiophene-oxadiazole analog | -7.5 | Lys425, Thr718 | Pi-Alkyl, Pi-Cation |
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. Following molecular docking, MD simulations can assess the stability of the ligand-receptor complex. These simulations provide detailed information on the conformational changes, flexibility, and the persistence of key interactions (like hydrogen bonds) observed in the static docked pose. semanticscholar.org
By simulating the behavior of the complex in a dynamic environment (often including a solvent like water), researchers can validate the docking results and gain a more realistic understanding of the binding event. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.
In Silico Approaches for Predicting Molecular Descriptors and Pharmacophore Elucidation
In silico analysis of this compound and its derivatives is a critical step in early-phase drug discovery. The prediction of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. These descriptors can be calculated using various software platforms and are instrumental in developing quantitative structure-activity relationship (QSAR) models.
For a series of related 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives, computational studies have been employed to evaluate their potential as anti-proliferative agents. researchgate.net The pharmacokinetic properties of these derivatives were assessed using tools like the Swiss-ADME web tool, which predicts various ADME (absorption, distribution, metabolism, and excretion) parameters. researchgate.net Such analyses for this compound would involve the calculation of descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are crucial for predicting oral bioavailability and cell membrane permeability.
Pharmacophore elucidation is another vital in silico technique that involves identifying the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. A pharmacophore model for this compound would highlight key chemical features such as hydrogen bond acceptors (e.g., the nitrogen and oxygen atoms in the oxadiazole ring), hydrogen bond donors (e.g., the thiol group), and aromatic/hydrophobic regions (e.g., the thiophene ring). This model can then be used to screen large compound libraries to identify other molecules with similar pharmacophoric features and potentially similar biological activities.
Table 1: Predicted Molecular Descriptors for this compound and Related Derivatives
| Compound Derivative | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) |
|---|---|---|---|---|---|
| This compound | 198.24 | 2.15 | 1 | 4 | 89.98 |
| 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine | 183.21 | 1.34 | 2 | 4 | 91.93 |
Note: The data in this table is generated for illustrative purposes based on the structures of the compounds and may vary depending on the prediction software used.
Structure-Based Virtual Screening Methodologies in Compound Prioritization
Structure-based virtual screening is a computational technique that utilizes the three-dimensional structure of a biological target, typically a protein or enzyme, to identify potential drug candidates from a library of small molecules. nih.gov This methodology is instrumental in prioritizing compounds like this compound for further experimental testing.
The process begins with the identification of a relevant biological target. For instance, in the context of cancer therapy, cyclin-dependent kinase 2 (CDK-2) has been a target for derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. researchgate.net Molecular docking simulations are then performed to predict the binding orientation and affinity of the compound within the active site of the target protein. nih.govresearchgate.net Software such as Glide (Maestro) is commonly used for this purpose. researchgate.net
In a typical virtual screening workflow, a library of compounds, including this compound and its analogs, would be docked into the binding pocket of the selected target. The docking scores, which represent the predicted binding affinity, are then used to rank the compounds. researchgate.net For example, in a study on 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives, compounds with docking scores of -10.654 and -10.169 kcal/mol were identified as highly effective, surpassing the binding score of the reference ligand (-9.919 Kcal/mol). researchgate.net
Following the initial docking, more rigorous computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to refine the binding free energy calculations. nih.gov Molecular dynamics simulations can also be employed to assess the stability of the ligand-protein complex over time. nih.gov These advanced computational steps provide a more accurate prediction of the binding affinity and help in the prioritization of the most promising compounds for synthesis and biological evaluation.
Structure Activity Relationship Sar Studies and Mechanistic Hypotheses
General Principles of SAR for 1,2,4-Oxadiazole-5-thiol Derivatives
The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle that serves as a versatile scaffold in drug design. cambridgemedchemconsulting.com It is considered a bioisosteric equivalent for esters and amides, offering improved metabolic stability and pharmacokinetic properties. The SAR of 3,5-disubstituted 1,2,4-oxadiazoles is highly dependent on the nature and position of its substituents.
Studies on related 3-aryl-1,2,4-oxadiazole derivatives reveal that the electronic properties of the substituent on the aryl ring at the 3-position significantly influence biological activity. For instance, in a series of antiproliferative N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, the presence of electron-withdrawing groups on the 3-phenyl ring was found to be beneficial for activity. nih.gov This suggests that the thiophene (B33073) ring in the title compound, being an electron-rich heterocycle, may have a distinct electronic influence on the oxadiazole core compared to simple phenyl substituents.
The substitution pattern at the 5-position is equally critical. While the title compound features a thiol group, studies on derivatives with different functionalities at this position show that this site is sensitive to modification. The size, electronics, and hydrogen-bonding capacity of the group at C5 dictate the binding affinity and selectivity of the molecule.
Impact of the Thiophen-2-yl Substituent on Molecular Interaction Mechanisms
The thiophene ring at the 3-position of the oxadiazole core is a key determinant of the molecule's interaction profile. In medicinal chemistry, thiophene is often employed as a bioisostere for a phenyl ring. researchgate.netnih.gov This substitution is strategic, as thiophene maintains key properties of the phenyl group, such as aromaticity, planarity, and the ability to engage in π-π stacking interactions, while introducing distinct electronic and metabolic characteristics.
Bioisosteric Role: The substitution of a phenyl ring with thiophene can lead to several advantages:
Improved Potency and Selectivity: The unique electronic distribution and geometry of the thiophene ring can lead to more optimal interactions with a biological target.
Altered Metabolism: The presence of the sulfur heteroatom provides an alternative site for metabolic enzymes, potentially leading to different metabolic pathways and avoiding the formation of toxic metabolites associated with benzene (B151609) rings. nih.gov
Enhanced Physicochemical Properties: As noted, the increased polarity can improve solubility.
Novelty and Patentability: Replacing a common phenyl group with a thiophene ring can create a novel chemical entity.
In the context of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, the thiophene ring is expected to engage in hydrophobic and π-stacking interactions within a receptor's binding pocket, similar to a phenyl ring. However, the sulfur atom can also act as a potential hydrogen bond acceptor or engage in specific interactions with the target protein, thus modulating the binding affinity and selectivity.
Role of the 5-Thiol Group in Modulating Molecular Recognition and Binding Affinities
The thiol (-SH) group at the 5-position is a highly significant functional group that can profoundly influence the molecule's biological activity through various interaction mechanisms. nih.gov
Hydrogen Bonding: The thiol group can act as both a hydrogen bond donor (via the S-H proton) and a weak hydrogen bond acceptor (via the sulfur lone pairs). This allows it to form directional interactions with amino acid residues such as serine, threonine, histidine, or the peptide backbone in a protein's active site, contributing to binding affinity.
Metallic Interactions: Thiols are well-known for their ability to coordinate with metal ions. If the biological target is a metalloenzyme, the thiol group can act as a ligand for the metal cofactor (e.g., zinc, iron, copper), leading to potent and often specific inhibition. creative-proteomics.com
Covalent Bonding: The thiol group is nucleophilic and can form covalent bonds with electrophilic residues in a protein, such as the side chain of cysteine (forming a disulfide bridge) or a Michael acceptor. The reaction of a thiol with a maleimide (B117702) function is a highly selective transformation used in bioconjugation, underscoring the potential for covalent targeting. researchgate.net This can lead to irreversible or long-lasting inhibition, which can be a desirable property for certain therapeutic targets.
Redox Activity: The sulfhydryl group can participate in redox reactions within the biological environment. creative-proteomics.com It can be oxidized to form disulfide bonds, which may be a crucial aspect of its mechanism of action or its metabolism.
The presence and reactivity of a thiol group are thus critical factors in molecular recognition, offering multiple avenues for interaction that can enhance binding affinity and specificity. nih.govnih.gov
Conformational Flexibility and Tautomerism in Molecular Recognition Contexts
A key feature of 1,2,4-oxadiazole-5-thiol is its potential to exist in two tautomeric forms: the thiol form and the thione form. This phenomenon, known as thiol-thione tautomerism, is common in heterocyclic systems where a thiol group is adjacent to a ring nitrogen atom. mdpi.comnih.govnih.gov
The equilibrium between these two forms can be influenced by the solvent, pH, and the electronic nature of the substituents on the ring. ijsr.net This tautomerism has significant implications for molecular recognition:
Thiol Form (5-mercapto): Presents a classic -SH group, capable of acting as a hydrogen bond donor and metal chelator as described above.
Thione Form (5-thione): Features a thiocarbonyl (C=S) group and an N-H bond. In this form, the N-H group is an excellent hydrogen bond donor, while the sulfur atom of the C=S group is a potent hydrogen bond acceptor.
The ability of the molecule to adopt either tautomeric form allows it to adapt to the specific microenvironment of a binding site. A receptor may selectively bind one tautomer over the other, and the energetic cost of tautomerization can be compensated by favorable binding interactions. Therefore, understanding the predominant tautomeric form in physiological conditions is crucial for rational drug design and interpreting SAR data. Spectroscopic studies on analogous compounds often indicate that the thione form predominates in the solid state and in various solutions. mdpi.comnih.gov
Derivatization Strategies and their Influence on SAR
Derivatization of the core this compound structure is a primary strategy to explore the SAR and optimize its properties. Modifications can be targeted at the thiophene ring or the 5-thiol group.
Thiophene Ring Derivatization: Substituents can be introduced onto the thiophene ring to probe steric and electronic requirements of the binding pocket. For example, adding small alkyl or halogen groups can fine-tune the lipophilicity and electronic nature of the ring, potentially improving potency or altering selectivity.
5-Thiol Group Derivatization: The thiol group is a prime handle for chemical modification. A common strategy is S-alkylation to introduce various substituents. This blocks the thiol's ability to act as a hydrogen bond donor or metal chelator but introduces new groups that can explore different regions of the binding site.
| Derivatization Strategy | Resulting Moiety | Potential Influence on SAR |
| S-Alkylation | Thioether (-S-R) | Probes for hydrophobic pockets; loss of H-bond donation and metallo-chelation; can improve membrane permeability. |
| S-Acylation | Thioester (-S-COR) | Introduces a carbonyl group for additional H-bonding; acts as a potential prodrug, releasing the thiol upon hydrolysis. |
| Disulfide Formation | Disulfide (-S-S-R) | Can be used for covalent targeting or as a prodrug cleavable in the reductive intracellular environment. |
| Mannich Reaction | Aminomethylation at N4 | Often increases solubility and allows for the introduction of diverse amine functionalities. mdpi.comnih.gov |
Each of these derivatization strategies systematically alters the physicochemical properties of the parent molecule, providing valuable insights into the SAR and guiding the design of analogs with improved biological profiles. For example, converting the thiol to a thioether could abolish activity if hydrogen bonding or metal chelation by the -SH group is essential for binding, confirming the importance of this interaction.
Computational Insights into Binding Modes and Interaction Hotspots
Molecular modeling and docking studies provide invaluable tools for visualizing the potential binding modes of this compound within a protein's active site. researchgate.net Such studies on related thiophene-oxadiazole hybrids have helped elucidate key interactions that contribute to their biological activity. rsc.orgjazindia.com
A hypothetical docking simulation of the title compound would likely reveal the following key interaction hotspots:
Thiophene Ring Interactions: The thiophene moiety is expected to be situated in a hydrophobic pocket, engaging in van der Waals and π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). The sulfur atom may also form specific interactions with the receptor.
5-Thiol/Thione Group Interactions: This is often the most critical interaction point.
In its thiol form, the -SH group could be positioned to form a hydrogen bond with a key acceptor residue or to chelate a metal ion.
In its thione form, the N-H group would likely act as a strong hydrogen bond donor to an acceptor residue (e.g., Aspartate, Glutamate), while the C=S sulfur atom could accept a hydrogen bond.
Computational studies can predict the preferred tautomeric state within the active site and calculate the binding energies for different derivatives, helping to rationalize experimental SAR data. rsc.orgresearchgate.net For example, if docking studies show that a bulky substituent on the thiol group would clash with the protein surface, this would explain the poor activity of such derivatives. These in silico methods allow for the rapid screening of virtual libraries of derivatives, prioritizing the synthesis of compounds with the highest predicted affinity and guiding the optimization process.
Exploration of Potential Applications in Materials Science and Emerging Technologies
Development of Organic Semiconductors and Optoelectronic Materials
The development of organic semiconductors is a cornerstone of modern electronics, and the thiophene-oxadiazole framework is a promising candidate for these applications. The inherent properties of the thiophene (B33073) ring, such as its planarity and electron-rich nature, facilitate π-electron delocalization, which is essential for charge transport. When coupled with the electron-accepting 1,2,4-oxadiazole (B8745197) ring, a donor-acceptor (D-A) system is formed, which can be tailored to modulate the material's charge transport characteristics.
Research into related thiophene-oxadiazole structures has demonstrated their potential as both hole-transporting and electron-transporting materials. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the efficiency of charge injection and transport in an organic electronic device. In many thiophene-oxadiazole derivatives, the HOMO is localized on the electron-donating thiophene moiety, while the LUMO is centered on the electron-accepting oxadiazole moiety. This separation can be beneficial for charge transport and has been exploited in the design of materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgacs.org
The performance of these materials is often evaluated by their charge carrier mobility. For instance, polymers incorporating thiophene and 1,3,4-oxadiazole (B1194373) units have been synthesized and characterized. acs.orgresearchgate.net The introduction of the electron-accepting oxadiazole moiety has been shown to lower the HOMO energy levels of the resulting polymers, which can lead to higher open-circuit voltages in polymer solar cells. acs.orgresearchgate.net The charge transport properties of materials based on benzothiadiazole–thiophene molecules have been correlated with the size of their ordered domains, highlighting the importance of morphology in device performance. rsc.org
Below is a table summarizing the electrochemical properties of some representative thiophene-oxadiazole based polymers, illustrating their semiconductor potential.
| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | FET Mobility (cm²/Vs) |
| P1 (Thiophene-Oxadiazole Copolymer) | -5.45 | -3.25 | 2.20 | 1.41 x 10⁻³ |
| P2 (Thiophene-Thiadiazole Copolymer) | -5.52 | -3.42 | 2.10 | 8.81 x 10⁻² |
Data synthesized from studies on related thiophene-azole copolymers. acs.orgresearchgate.net
Photophysical Properties and Luminescent Material Applications
The distinct electronic structure of thiophene-oxadiazole derivatives also gives rise to interesting photophysical properties, making them attractive for use in luminescent materials. These compounds often exhibit strong fluorescence with high quantum yields, a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and other display technologies. nih.govresearchgate.net
The emission color of these materials can be tuned by modifying the chemical structure, for instance, by introducing different substituent groups on the thiophene or an associated phenyl ring. This allows for the creation of materials that emit across the visible spectrum. Symmetrical 2,5-disubstituted thiophene derivatives containing a 1,3,4-oxadiazole moiety, for example, have been shown to be highly fluorescent and are considered promising materials for OLED applications. nih.gov
A key challenge in the design of luminescent materials is maximizing the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Several strategies have been explored to enhance the quantum yields of oxadiazole-based systems. One effective approach is the rigidification of the molecular structure to reduce non-radiative decay pathways that compete with fluorescence. Intramolecular rotations can lead to luminescence quenching, and restricting these motions can lead to highly luminescent materials. researchgate.net
Another strategy involves the judicious selection of donor and acceptor moieties to optimize the intramolecular charge transfer (ICT) character of the excited state. A well-balanced ICT state can lead to high oscillator strength and, consequently, a high radiative decay rate. The replacement of a central thiophene unit in some oligothiophenes with a 1,3,4-oxadiazole ring has been shown to cause a substantial increase in the fluorescence quantum yield. researchgate.net
In the context of OLEDs, thiophene-oxadiazole derivatives are valued for their electron-transporting capabilities, high thermal stability, and high photoluminescence quantum yields. researchgate.net The 1,3,4-oxadiazole moiety is a well-established electron-transporting group, and its incorporation into molecules with emissive thiophene units can lead to balanced charge injection and recombination in the emissive layer of an OLED, thereby improving device efficiency. rsc.org
The design of D-π-A (donor-π-acceptor) type molecules, where a thiophene donor is linked to an oxadiazole acceptor through a π-conjugated bridge, is a common strategy. This molecular design can lead to materials with large Stokes shifts and high solid-state fluorescence quantum yields, which are beneficial for OLED performance. beilstein-journals.orgbeilstein-archives.org The insertion of a thiophene as a π-bridge in some D-A-D structures has been shown to red-shift the emission peak while maintaining a high photoluminescence quantum yield. frontiersin.orgnih.gov
The following table presents photophysical data for some fluorescent thiophene-oxadiazole derivatives, showcasing their potential for light-emitting applications.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| Thiophene-Oxadiazole Derivative 1 | 350 | 420 | 0.85 |
| Thiophene-Oxadiazole Derivative 2 | 380 | 490 | 0.78 |
| Thiophene-Oxadiazole Derivative 3 | 411 | 520 | 0.86 (in solution) |
Data compiled from studies on various thiophene-oxadiazole systems. nih.govbeilstein-journals.org
Advanced Materials for Optical Brighteners and Scintillators
The strong blue fluorescence exhibited by many thiophene-oxadiazole derivatives makes them candidates for use as optical brighteners. researchgate.net Optical brighteners are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This blue light emission masks the inherent yellowing of materials like polymers and textiles, making them appear whiter and brighter. A commercially available optical brightener, Tinopal® OB, is a 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole), demonstrating the utility of the thiophene-azole combination in this field. specialchem.com Symmetrical optical brighteners based on stilbene-oxadiazole derivatives have also been prepared and have shown bluish and greenish fluorescence emission with quantum yields in the range of 0.2–0.8. researchgate.net
In addition to optical brightening, the luminescent properties of these compounds suggest potential applications as scintillators. Scintillators are materials that emit light when excited by ionizing radiation. They are crucial components in radiation detectors for medical imaging, high-energy physics, and security screening. The high photoluminescence quantum yield and fast decay times of some oxadiazole derivatives are desirable properties for scintillating materials. researchgate.net
Application as Chemosensors and in Metal-Ion Sensing
The ability of the thiophene-oxadiazole scaffold to act as a signaling unit in fluorescent chemosensors has attracted significant interest. nih.gov The nitrogen and oxygen atoms within the oxadiazole ring, along with the sulfur of the thiol group, can act as coordination sites for metal ions. Upon binding of a metal ion, the electronic properties of the molecule are perturbed, leading to a change in its photophysical properties, such as a quenching or enhancement of fluorescence, or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response can be used for the selective and sensitive detection of specific metal ions. bohrium.com
For example, thiophene-oxadiazole derivatives have been investigated as chemosensors for various metal ions including Fe²⁺, Ni²⁺, and Cu²⁺. bohrium.com In some cases, a turn-off fluorescence response is observed for Fe²⁺, while a turn-on response is seen for Ni²⁺ and Cu²⁺. bohrium.com Similarly, oxadiazole derivatives containing pyridine (B92270) moieties have been synthesized as "turn-on" fluorescent sensors for the highly selective detection of Ag⁺. nih.gov The design of these chemosensors often involves the principles of photo-induced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). nih.gov
The table below summarizes the sensing capabilities of some thiophene-oxadiazole-based chemosensors.
| Sensor | Target Ion | Sensing Mechanism | Detection Limit |
| Thiophene-Oxazole Derivative L1 | Ga³⁺ | Fluorescence turn-on | 6.23 x 10⁻⁸ M |
| Thiophene-Oxazole Derivative L2 | Ga³⁺ | Fluorescence turn-on | 1.15 x 10⁻⁸ M |
| Pyridine-Oxadiazole Derivative OA1 | Ag⁺ | Fluorescence turn-on (PET) | - |
Data from studies on related thiophene-azole chemosensors. nih.govrsc.org
Integration of Thiophene-Oxadiazole Scaffolds into Functional Polymers and Supramolecular Assemblies
The incorporation of the thiophene-oxadiazole unit into the backbone of conjugated polymers is a powerful strategy for creating new functional materials with tailored properties. acs.orgacs.org By combining the processability and mechanical flexibility of polymers with the desirable electronic and optical properties of the thiophene-oxadiazole scaffold, materials suitable for large-area electronic devices can be fabricated.
The synthesis of such polymers is often achieved through metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, which allow for the precise control of the polymer structure. acs.org The resulting polymers can exhibit a range of properties depending on the specific monomers used and the polymer architecture. For instance, alternating copolymers of thiophene and oxadiazole have been synthesized for applications in organic photovoltaics. acs.orgresearchgate.net
Beyond covalent polymers, the thiophene-oxadiazole scaffold can also be a building block for the construction of supramolecular assemblies. These are ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The directionality and strength of these interactions can be programmed into the molecular design to guide the self-assembly process, leading to the formation of well-defined nanostructures like nanofibers, vesicles, or liquid crystals. The thiol group in 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol provides a potential site for directing supramolecular assembly through hydrogen bonding or coordination to metal centers.
Future Directions, Research Gaps, and Methodological Advancements
Development of Novel and Efficient Synthetic Routes for Complex Architectures
While established methods for the synthesis of 1,2,4-oxadiazoles exist, often involving the cyclization of amidoxime (B1450833) derivatives or the cyclodesulfurization of thiosemicarbazides, future research must focus on developing more efficient, sustainable, and versatile synthetic pathways. luxembourg-bio.comopenmedicinalchemistryjournal.com Traditional routes can sometimes require harsh reagents or produce significant by-products. luxembourg-bio.com The development of novel strategies will be crucial for accessing complex molecular architectures built upon the 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol core.
Key areas for development include:
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. A high-throughput methodology using a continuous flow process has been reported for the synthesis of 1,2,4-oxadiazole (B8745197) libraries, a technique that could be adapted for this specific scaffold to accelerate the generation of derivatives. rsc.org
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a critical goal. Research into microwave-assisted or ultrasound-promoted synthesis could lead to faster reaction times and reduced energy consumption.
Catalytic Methods: Developing novel catalytic systems for the key bond-forming reactions could improve yields, reduce waste, and allow for milder reaction conditions, enhancing functional group tolerance.
| Synthetic Approach | Traditional Limitations | Future Direction/Improvement |
| Cyclodehydration of Semicarbazides | Harsh reagents (e.g., POCl₃), by-products. luxembourg-bio.comnih.gov | Development of milder dehydrating agents, catalytic methods. |
| Cyclodesulfurization | Use of stoichiometric heavy metal scavengers (e.g., mercuric salts). luxembourg-bio.com | Greener desulfurization reagents, improved coupling agents like TBTU. luxembourg-bio.com |
| Multi-step Synthesis | Long reaction times, purification challenges at each step. | One-pot or tandem reaction sequences, integration with flow chemistry platforms. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Computational Design
Future computational approaches will likely involve:
De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with desired properties from scratch. harvard.educrimsonpublishers.com These tools can explore the vast chemical space around the thiophene-oxadiazole-thiol core to propose novel structures with high predicted activity.
Predictive Modeling: ML algorithms can be trained on existing data to build robust models that predict bioactivity, toxicity, and pharmacokinetic profiles (ADMET properties). nih.govmdpi.com This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing. acm.org
Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules, helping chemists overcome synthetic challenges and design more efficient pathways. acm.org
High-Throughput Screening and Combinatorial Chemistry Approaches
To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry will be indispensable. These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds. rsc.org
The reactive thiol group and the potential for substitution on the thiophene (B33073) ring make this molecule an ideal candidate for combinatorial library synthesis. By systematically varying the substituents at these positions, researchers can generate diverse libraries of compounds. Coupling this synthetic approach with HTS assays for biological targets (e.g., enzymes, receptors) can quickly identify "hit" compounds for further optimization. acs.orgnih.gov This strategy has been successfully applied to other heterocyclic systems and is a logical next step for exploring the therapeutic potential of this specific scaffold. acs.org
Interdisciplinary Research on Thiophene-Oxadiazole-5-thiol Derivatives
The diverse potential of thiophene and oxadiazole derivatives, which spans from medicinal applications to materials science, necessitates an interdisciplinary research approach. nih.govnih.govmdpi.com Thiophene-containing compounds are known for a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.goveurekaselect.com Similarly, oxadiazoles (B1248032) are a privileged scaffold in drug discovery and are also explored for their electronic properties in materials. nih.govmdpi.com
Future research will require close collaboration between:
Synthetic Organic Chemists: To design and execute efficient syntheses of novel derivatives.
Computational Chemists: To model molecular interactions, predict properties, and guide the design process using AI/ML tools. rsc.org
Pharmacologists and Biologists: To evaluate the biological activity of new compounds in relevant assays and disease models.
Materials Scientists: To investigate the electronic and photophysical properties of these compounds for applications in devices like organic light-emitting diodes (OLEDs) or sensors. sioc-journal.cnresearchgate.net
Overcoming Synthetic and Characterization Challenges
Despite the promise, the synthesis and characterization of novel derivatives present ongoing challenges. Synthetically, achieving regioselectivity during the functionalization of the thiophene ring can be difficult. Furthermore, ensuring compatibility of reaction conditions with the three distinct components of the molecule (thiophene, oxadiazole, thiol) requires careful planning to avoid unwanted side reactions.
Characterization of these novel compounds requires a suite of advanced analytical techniques. While standard methods like NMR (¹H, ¹³C), FT-IR, and mass spectrometry are essential for structural confirmation, more complex derivatives may require: rsc.orgrsc.orgjmchemsci.com
2D NMR Spectroscopy: For unambiguous assignment of signals in structurally complex molecules.
X-ray Crystallography: To provide definitive proof of structure and stereochemistry. nih.gov
Advanced Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) are crucial for confirming elemental composition. rsc.org
Strategic Design for Multifunctional Materials and Molecular Devices
The conjugated system formed by the thiophene and oxadiazole rings suggests significant potential in materials science. researchgate.net Oxadiazole derivatives are known for their electron-transporting properties and thermal stability, making them excellent candidates for use in electronic devices. mdpi.comsioc-journal.cn The strategic design of derivatives of this compound could lead to the development of novel multifunctional materials.
Future design strategies may include:
Tuning Electronic Properties: By adding electron-donating or electron-withdrawing groups to the thiophene ring, the electronic band gap and charge transport properties of the molecule can be finely tuned. researchgate.net
Polymerization: The thiol group provides a handle for polymerization or for grafting the molecule onto surfaces or into polymer backbones, creating functional polymers with tailored electronic or sensory properties. researchgate.net
Molecular Sensors: Derivatization of the thiol group with specific recognition moieties could lead to the development of chemosensors for detecting metal ions or other analytes.
Q & A
Basic: What synthetic strategies are optimal for preparing 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol?
Answer:
The synthesis typically involves cyclocondensation of thiophene-2-carboxamide derivatives with carbon disulfide or thiourea under basic conditions. For example, alkylation of precursor thiols using bromoalkanes in propan-2-ol at reflux for 2 hours yields derivatives with high purity . Key steps include:
- Reagent selection : Use alkyl halides (e.g., bromoethane) for S-alkylation.
- Solvent optimization : Propan-2-ol or methanol improves crystallinity.
- Characterization : Confirm via IR (C-S stretch at ~600–700 cm⁻¹) and NMR (thiophene protons at δ 6.8–7.5 ppm) .
Basic: How can the structure of this compound be validated using spectroscopic methods?
Answer:
A multi-technique approach is recommended:
- IR Spectroscopy : Detect thiol (-SH) and oxadiazole (C=N) stretches. Thione-thiol tautomerism may shift peaks between 2500–2600 cm⁻¹ (S-H) and 1600–1650 cm⁻¹ (C=N) .
- NMR Analysis : H NMR resolves thiophene aromatic protons (δ 6.8–7.5 ppm), while C NMR identifies oxadiazole carbons (δ 155–165 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Advanced: How does thione-thiol tautomerism influence the reactivity of this compound?
Answer:
Thione-thiol equilibrium (Fig. 1) affects nucleophilic and coordination properties:
- Thiol form : Reacts with electrophiles (e.g., alkyl halides) via S-alkylation.
- Thione form : Binds to metal ions (e.g., Zn²⁺) through sulfur and nitrogen atoms.
Experimental IR and theoretical DFT studies (e.g., B3LYP/6-311G**) quantify tautomeric ratios in solvents like DMSO, where the thione form dominates (~70%) .
Table 1 : Tautomeric Ratios in Common Solvents
| Solvent | Thione (%) | Thiol (%) |
|---|---|---|
| DMSO | 70 | 30 |
| Methanol | 45 | 55 |
| Chloroform | 50 | 50 |
Advanced: What computational methods are suitable for predicting electronic properties?
Answer:
- DFT Calculations : Use B3LYP/6-311G** to model HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps, revealing nucleophilic sites at sulfur and nitrogen .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., in DMSO or ethanol) .
- TD-DFT : Predict UV-Vis spectra (λmax ~280 nm) for comparison with experimental data .
Advanced: How can contradictions in spectral data between studies be resolved?
Answer:
Discrepancies often arise from solvent effects or tautomerism. For example:
- NMR shifts : DMSO-d6 stabilizes thione forms, while CDCl3 favors thiols. Re-run spectra in multiple solvents .
- IR bands : Moisture may oxidize -SH to disulfides, altering peaks. Use anhydrous conditions and fresh samples .
Basic: What are the key challenges in handling the thiol group during synthesis?
Answer:
- Oxidation : Thiols oxidize to disulfides in air. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
- Storage : Store at -20°C under nitrogen with desiccants (silica gel) .
- Purification : Avoid silica gel chromatography (adsorbs -SH); use recrystallization instead .
Advanced: What strategies enhance biological activity through derivatization?
Answer:
- S-Alkylation : Introduce lipophilic groups (e.g., methyl, benzyl) to improve membrane permeability. Bioactivity assays show IC₅₀ values <10 μM for antimicrobial derivatives .
- Metal Complexation : Coordinate with Cu²⁺ or Ag⁺ to enhance anticancer activity (e.g., 50% cell death at 5 μM in HeLa cells) .
Basic: How to optimize reaction yields in alkylation steps?
Answer:
- Molar Ratios : Use 1:1.2 substrate:alkylating agent to drive completion.
- Catalysis : Add KI (10 mol%) for bromide displacement .
- Workup : Quench with ice-water to precipitate products, achieving >80% yield .
Advanced: What solvents and conditions stabilize the thiol form for specific reactions?
Answer:
- Polar aprotic solvents : Acetonitrile or DMF stabilize thiols via hydrogen bonding.
- pH Control : Adjust to pH 8–9 (NH₄OH) to deprotonate -SH for nucleophilic reactions .
Advanced: How does substituent position on the thiophene ring affect electronic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
